molecular formula C6H2BrCl3 B1275738 5-Bromo-1,2,3-trichlorobenzene CAS No. 21928-51-8

5-Bromo-1,2,3-trichlorobenzene

Cat. No. B1275738
CAS RN: 21928-51-8
M. Wt: 260.3 g/mol
InChI Key: VZUMVBQMJFFYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3-trichlorobenzene (5-Br-TCB) is a halogenated aromatic compound that is widely used in organic synthesis and in the production of various organic materials. It is a derivative of the parent compound benzene, and has the molecular formula C6H3BrCl3. 5-Br-TCB is a colorless, crystalline solid with a melting point of about 140-145 °C. It is a highly reactive compound and is used in a variety of reactions, including alkylation, halogenation, and Suzuki coupling reactions. 5-Br-TCB is also used as a catalyst in the production of polymers and other materials.

Scientific Research Applications

1. Polymer Chemistry and Organic Synthesis

5-Bromo-1,2,3-trichlorobenzene, similar to its related compounds, plays a crucial role in polymer chemistry and organic synthesis. For instance, derivatives like 1,3,5-triazido-2-bromo-4,6-dichlorobenzene have been used as photoactive cross-linking reagents for polymer chemistry. These derivatives also serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

2. Crystal Structure Perturbation

The chemical structure of this compound influences the crystal structures of related compounds. Research on 1,3,5-trichloro-2-bromo-benzene crystals reveals that the substitution of a bromine group can lead to different crystal structures due to lattice instability, demonstrating the specificity of chemical perturbations in crystal structures (Chu & Prasad, 1977).

3. Heat Capacities and Densities Study

Investigations into the heat capacities and densities of liquid chloro-, bromo-, and bromochloro-substituted benzenes, including compounds like this compound, are essential for understanding their thermodynamic properties. Such studies are crucial in fields like material science and chemical engineering (Góralski & Piekarski, 2007).

4. Heterogeneous Catalysis

This compound and its isomers are used in studies on heterogeneous catalysis. For example, the catalyzed dechlorination of these compounds in organic solvents has been researched, which is significant in environmental chemistry for the removal of chlorinated pollutants (Rodríguez & Lafuente, 2002).

5. Catalytic Oxidation Studies

Research on the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, a compound related to this compound, has been conducted to understand the oxidation behavior and the influence of chlorine on active sites in the catalyst. This research is pivotal in environmental remediation and industrial chemistry (Wang et al., 2015).

Safety and Hazards

5-Bromo-1,2,3-trichlorobenzene is classified as hazardous. It has been associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-1,2,3-trichlorobenzene plays a significant role in biochemical reactions, particularly in the synthesis of isoxazole derivatives used for controlling parasites . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of 1-(3,4,5-trichloro-phenyl)-2,2,2-trifluoro-ethanone, a key intermediate in the synthesis of veterinary active ingredients . The interactions between this compound and these biomolecules are primarily based on its ability to form stable bonds with halogenated compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, indicating its potential impact on cellular homeostasis . Additionally, it may affect the activity of enzymes involved in metabolic pathways, thereby influencing overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . This interaction can result in the modulation of enzyme activity, affecting the metabolic processing of other compounds. Furthermore, this compound can induce changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects may include alterations in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects in controlling parasites . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact becomes significantly pronounced beyond a certain dosage . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution pattern is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical roles.

properties

IUPAC Name

5-bromo-1,2,3-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUMVBQMJFFYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399582
Record name 5-bromo-1,2,3-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21928-51-8
Record name 5-bromo-1,2,3-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-1,2,3-TRICHLOROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,2,3-trichlorobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2,3-trichlorobenzene
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,2,3-trichlorobenzene
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,2,3-trichlorobenzene
Reactant of Route 5
Reactant of Route 5
5-Bromo-1,2,3-trichlorobenzene
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,2,3-trichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.